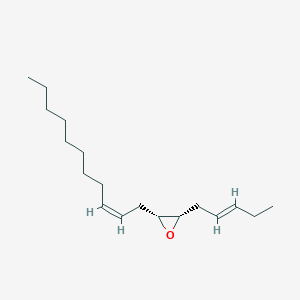
(2S,3R)-2-((E)-Pent-2-en-1-yl)-3-((Z)-undec-2-en-1-yl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-2-((E)-Pent-2-en-1-yl)-3-((Z)-undec-2-en-1-yl)oxirane is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound belongs to the class of oxiranes, which are three-membered cyclic ethers known for their high reactivity due to ring strain. The presence of both (E)- and (Z)-configured alkenyl chains adds to its structural complexity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-((E)-Pent-2-en-1-yl)-3-((Z)-undec-2-en-1-yl)oxirane typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the Sharpless epoxidation, which uses titanium tetraisopropoxide and diethyl tartrate as chiral catalysts in the presence of tert-butyl hydroperoxide. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to enhance efficiency and yield. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher selectivity and purity of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R)-2-((E)-Pent-2-en-1-yl)-3-((Z)-undec-2-en-1-yl)oxirane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(2S,3R)-2-((E)-Pent-2-en-1-yl)-3-((Z)-undec-2-en-1-yl)oxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials due to its ability to undergo various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3R)-2-((E)-Pent-2-en-1-yl)-3-((Z)-dodec-2-en-1-yl)oxirane
- (2S,3R)-2-((E)-Hex-2-en-1-yl)-3-((Z)-undec-2-en-1-yl)oxirane
Uniqueness
The uniqueness of (2S,3R)-2-((E)-Pent-2-en-1-yl)-3-((Z)-undec-2-en-1-yl)oxirane lies in its specific stereochemistry and the presence of both (E)- and (Z)-configured alkenyl chains
Propiedades
Fórmula molecular |
C18H32O |
|---|---|
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
(2S,3R)-2-[(E)-pent-2-enyl]-3-[(Z)-undec-2-enyl]oxirane |
InChI |
InChI=1S/C18H32O/c1-3-5-7-8-9-10-11-12-14-16-18-17(19-18)15-13-6-4-2/h6,12-14,17-18H,3-5,7-11,15-16H2,1-2H3/b13-6+,14-12-/t17-,18+/m0/s1 |
Clave InChI |
RSWYJAMVUDLFEQ-NHEWMAGESA-N |
SMILES isomérico |
CCCCCCCC/C=C\C[C@@H]1[C@@H](O1)C/C=C/CC |
SMILES canónico |
CCCCCCCCC=CCC1C(O1)CC=CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


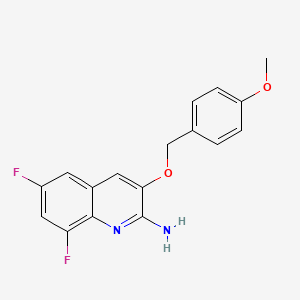
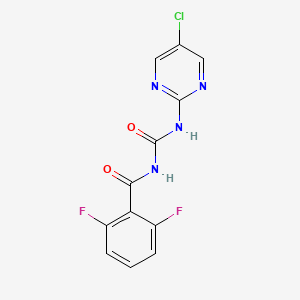
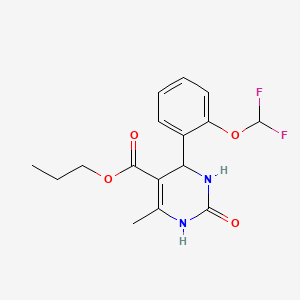
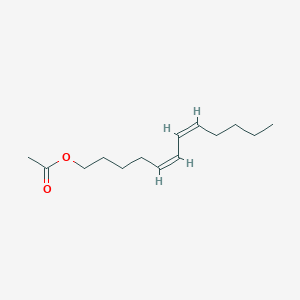

![7-Amino-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B12937851.png)


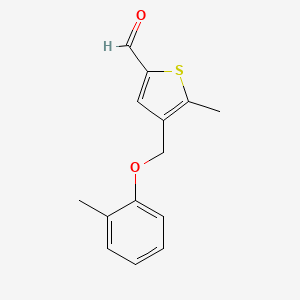
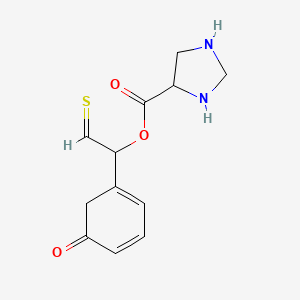
![2,4-Dichlorobenzofuro[2,3-d]pyrimidine](/img/structure/B12937865.png)


